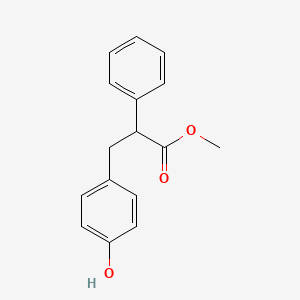![molecular formula C32H34N6O6S2 B2517980 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 309968-53-4](/img/structure/B2517980.png)
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel compounds with potential anticancer properties is a critical area of research in the fight against cancer. In the study presented in Abstract 1369 , a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized. The process involved the initial formation of O-mesitylene sulfonyl hydroxylamine (MSH) through the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate and triethylamine in dimethylformamide, followed by hydrolysis. The MSH served as an aminating agent to produce the N-amino salt, which was then reacted with substituted benzoyl chloride/benzenesulfonyl chloride to give stable benzoyl/benzene sulfonyl imino ylides. These ylides were reduced using sodium borohydride to yield the target compounds. The synthesized compounds were evaluated for cytotoxic effects on various cancer cell lines, with one showing potent cytotoxicity with IC50 values ranging from 28 to 47 µM .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in Abstract 1369 are characterized by the presence of a tetrahydropyridine (THP) ring moiety, which is known to be a core structure in many medicinal agents. The pharmacological activities of these compounds are influenced by the nature of the substituents on the THP ring. The presence of the pyrrol-1-yl group and the benzamide/benzene sulfonamide moiety are significant for the observed anticancer activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds in Abstract 1369 include amination, hydrolysis, and reduction. The amination step using MSH is crucial for introducing the nitrogen-containing pyrrol-1-yl group. The hydrolysis and reduction steps are necessary for the formation of the final benzamide/benzene sulfonamide compounds. These reactions are carefully controlled to ensure the formation of the desired products with the correct substitution patterns for biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide" are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The compounds synthesized in Abstract 1369 likely possess properties that are conducive to interacting with biological targets, such as solubility in organic solvents, stability under physiological conditions, and the ability to cross cell membranes. These properties are essential for the compounds to exert their cytotoxic effects on cancer cells .
The second paper does not provide information directly relevant to the compound , but it does discuss the synthesis of a new class of sulfone-linked bis heterocycles, which indicates ongoing research in the area of sulfone-containing compounds with potential biological activity .
Aplicaciones Científicas De Investigación
Chemical Modification and Application Potential
Xylan Derivatives and Their Application Potential : The study on xylan derivatives by Petzold-Welcke et al. (2014) explores chemical modifications leading to ethers and esters with specific properties. Although not directly related, the methodology of modifying biopolymers to achieve desired functional groups and properties might be relevant for understanding the applications of the specified compound in materials science or drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Stereochemistry and Pharmacological Profile
Stereochemistry of Phenylpiracetam and Its Methyl Derivative : The review by Veinberg et al. (2015) discusses the relationship between stereochemistry and the pharmacological properties of phenylpiracetam and its derivatives, highlighting the significance of enantiomeric purity in enhancing pharmacological efficacy. Such considerations are crucial for compounds intended for medicinal use, indicating the potential for exploring the stereochemical aspects of the compound for therapeutic applications (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).
Synthesis and Therapeutic Potential
Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-Clopidogrel : Saeed et al. (2017) review the synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic drug. This paper provides insights into the challenges and advancements in synthesizing complex molecules with significant therapeutic potential. It underscores the importance of efficient synthesis methods in developing pharmaceutical compounds, which could be applicable to the synthesis and study of the specified chemical compound (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Propiedades
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-43-24-11-14-28(44-2)27(19-24)38-29(34-35-32(38)45-21-30(39)37-18-15-22-7-3-4-8-26(22)37)20-33-31(40)23-9-12-25(13-10-23)46(41,42)36-16-5-6-17-36/h3-4,7-14,19H,5-6,15-18,20-21H2,1-2H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABYFRMILUTTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)
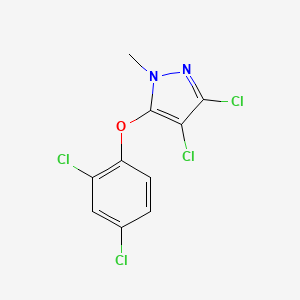
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)
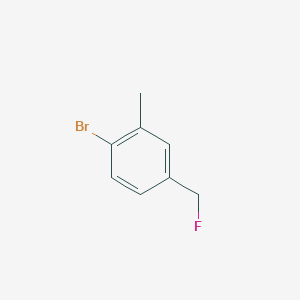
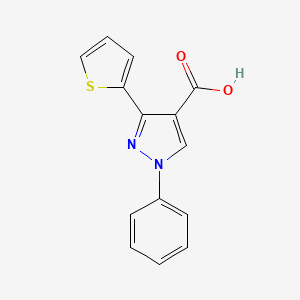
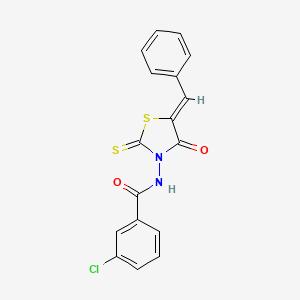


![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)
![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)
